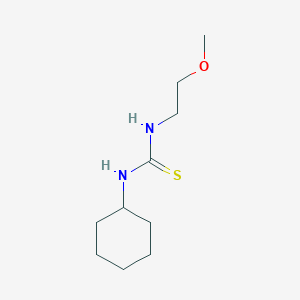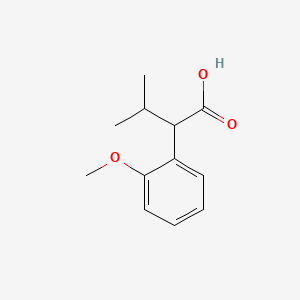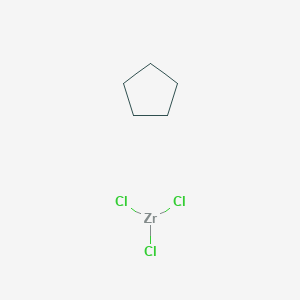![molecular formula C24H24N2O4S B12447592 2-ethoxy-4-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenyl thiophene-2-carboxylate](/img/structure/B12447592.png)
2-ethoxy-4-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenyl thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethoxy-4-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenyl thiophene-2-carboxylate is a complex organic compound that features a thiophene ring, an ethoxy group, and a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-4-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenyl thiophene-2-carboxylate typically involves multi-step organic reactions. One common approach is to start with the thiophene-2-carboxylate core and introduce the ethoxy group through an etherification reaction. The morpholine moiety can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the phenyl ring is replaced by the morpholine group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-4-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenyl thiophene-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imine group can be reduced to form an amine.
Substitution: The ethoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-ethoxy-4-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenyl thiophene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-ethoxy-4-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenyl thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The morpholine moiety can enhance the compound’s ability to interact with biological membranes, improving its bioavailability.
Comparison with Similar Compounds
Similar Compounds
6-ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine: This compound also features a morpholine moiety and has been studied for its herbicidal activity.
1-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]naphthalen-2-ol: Similar in structure, this compound has been investigated for its electronic and nonlinear optical properties.
Uniqueness
2-ethoxy-4-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenyl thiophene-2-carboxylate is unique due to the combination of its thiophene ring and morpholine moiety, which can impart specific electronic and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C24H24N2O4S |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
[2-ethoxy-4-[(4-morpholin-4-ylphenyl)iminomethyl]phenyl] thiophene-2-carboxylate |
InChI |
InChI=1S/C24H24N2O4S/c1-2-29-22-16-18(5-10-21(22)30-24(27)23-4-3-15-31-23)17-25-19-6-8-20(9-7-19)26-11-13-28-14-12-26/h3-10,15-17H,2,11-14H2,1H3 |
InChI Key |
JFZJNADXWDYMTM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NC2=CC=C(C=C2)N3CCOCC3)OC(=O)C4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[3-(Trifluoromethyl)pyridin-4-yl]ethan-1-amine](/img/structure/B12447522.png)

![N'-[(3E)-1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-6-methylpyridine-3-carbohydrazide](/img/structure/B12447530.png)
![2-{[bromo(difluoro)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B12447533.png)
![1-Boc-2-[(2-trifluoromethyl-phenylamino)-methyl]-piperidine](/img/structure/B12447551.png)
![[(2-Bromo-6-chlorophenyl)methyl]hydrazine](/img/structure/B12447560.png)
![(3Z)-1-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-3-(phenylimino)-1,3-dihydro-2H-indol-2-one](/img/structure/B12447561.png)
![N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]-3-(propan-2-yloxy)benzamide](/img/structure/B12447569.png)
![1-(4-bromophenyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B12447573.png)
![N-{4-tert-butyl-1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-N-methylpyridine-2-carboxamide](/img/structure/B12447574.png)

